Product packaging for 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol(Cat. No.:)

3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol

Cat. No.: B13011173
M. Wt: 203.28 g/mol
InChI Key: XGVWFRKUIOMWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol ( 1354952-70-7) is a bicyclic compound of significant interest in medicinal chemistry and neuroscience research. It is supplied with a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol . This compound is structurally characterized by its azabicyclo[4.1.0]heptane core, a framework recognized in scientific literature for its relevance in developing modulators for neurological targets . Compounds based on the azabicyclo[4.1.0]heptane scaffold have been investigated as potent and selective allosteric modulators of the M4 muscarinic acetylcholine receptor (M4 mAChR) . The M4 receptor is a critical target for therapeutic interventions, and research involving this scaffold is focused on the potential treatment of various central nervous system (CNS) disorders , including schizophrenia, cognitive deficits, and other psychiatric and neurological diseases . As such, this compound serves as a valuable building block and intermediate for researchers working in early-stage drug discovery. It can be utilized in the synthesis and exploration of novel bioactive molecules, contributing to the development of potential therapeutics for unmet medical needs. This product is intended for research applications in a controlled laboratory environment. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO B13011173 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-3-azabicyclo[4.1.0]heptan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-8-12(13)6-7-14(10-13)9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVWFRKUIOMWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2(C1C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Derivatization of 3 Benzyl 3 Azabicyclo 4.1.0 Heptan 1 Ol

Transformations at the C1-Hydroxyl Functionality

The secondary alcohol at the C1 position is a versatile handle for numerous synthetic operations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions to Generate Ketone Derivatives

The secondary hydroxyl group of 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol can be oxidized to the corresponding ketone, 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-one. This transformation is a fundamental step in modifying the core scaffold. While direct oxidation of the C1-ol is not explicitly detailed in the reviewed literature, methods applied to isomeric compounds are highly relevant. For instance, Swern oxidation has been successfully employed to convert the related 3-benzyl-5-hydroxy-3-azabicyclo[4.1.0]heptane to its ketone derivative. libretexts.orgbeilstein-journals.org This reaction typically involves the activation of dimethylsulfoxide (DMSO) with oxalyl chloride, followed by the addition of the alcohol and a hindered base like triethylamine (B128534). beilstein-journals.org

Modern catalytic methods are also applicable for such transformations. Reagents based on stable organic nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and the more reactive 2-azaadamantane (B3153908) N-oxyl (AZADO), are known to be highly efficient for the oxidation of a wide array of alcohols, including sterically complex secondary alcohols, to ketones. rsc.org These catalytic systems often use environmentally benign co-oxidants and operate under mild conditions. rsc.org Chromium(VI)-based reagents are also classic tools for alcohol oxidation. rsc.org

Table 1: Representative Oxidation Conditions for Bicyclic Alcohols

MethodReagentsTypical ConditionsProductReference
Swern OxidationOxalyl chloride, DMSO, Triethylamine-78 °C to room temp., CH₂Cl₂3-Benzyl-3-azabicyclo[4.1.0]heptan-5-one beilstein-journals.org
AZADO-catalyzedAZADO (catalyst), PhI(OAc)₂ (co-oxidant)Room temp., CH₂Cl₂Ketone rsc.org

Reductive Transformations and Ether/Esterifications of the Hydroxyl Group

The C1-hydroxyl group can undergo several other key transformations, including reductive deoxygenation, etherification, and esterification.

Reductive Transformations: The complete removal of the hydroxyl group (deoxygenation) to yield 3-benzyl-3-azabicyclo[4.1.0]heptane is a possible transformation. Modern methods for alcohol deoxygenation often avoid the classic, toxic Barton-McCombie reaction. For instance, a triphenylphosphine/1,2-diiodoethane system with sodium borohydride (B1222165) can effectively reduce a wide range of alcohols. masterorganicchemistry.com Another metal-free approach uses polymethylsiloxane (PMHS) with an iodide source to convert alcohols to alkanes at elevated temperatures. chemistrytalk.org

Etherifications: The formation of ethers from the C1-alcohol can be achieved through methods like the Williamson ether synthesis. This SN2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then displaces a leaving group from an alkyl halide. youtube.comnih.gov The reaction works best with primary alkyl halides to avoid competing elimination reactions. youtube.com

Esterifications: Esters can be readily prepared from the C1-alcohol. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. utdallas.edu This is a reversible equilibrium-driven process where removal of water drives the reaction toward the ester product. utdallas.edu A more reactive, non-reversible method involves acylation with an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) to neutralize the liberated acid. utdallas.edu Carbodiimide-mediated coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of additives like Oxyma, can also be used for ester formation under mild conditions. google.com

Conversion of Hydroxymethyl Groups to Other Functionalities

While the primary focus is on the C1-ol, the conversion of a related hydroxymethyl group at the C1 position, as found in (3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol, is also synthetically important. beilstein-journals.orgpearson.com The primary alcohol of this derivative can be transformed into various other functional groups. Standard organic chemistry methodologies can be applied, such as conversion to a good leaving group (e.g., tosylate or mesylate) by reaction with the corresponding sulfonyl chloride. This activated intermediate can then be displaced by a wide range of nucleophiles to introduce new functionalities. A patent describes that such a hydroxymethyl group on the azabicyclo[4.1.0]heptane core can be converted into desired substituents using established methods. pearson.com

Reactivity of the Tertiary Amine Functionality (N-3)

The nitrogen atom at the N-3 position is a tertiary amine, protected by a benzyl (B1604629) group. This site is central to the derivatization of the scaffold, allowing for deprotection followed by re-functionalization, or direct reaction to form quaternary salts.

De-benzylation Strategies and Subsequent N-Functionalization

Removal of the N-benzyl group is a crucial step to unmask the secondary amine, 3-azabicyclo[4.1.0]heptan-1-ol, which serves as a versatile intermediate for further N-functionalization. Several methods are available for this transformation.

Catalytic Hydrogenation: The most common method for N-debenzylation is catalytic hydrogenation. google.com This typically involves treating the compound with hydrogen gas over a palladium catalyst, such as palladium on carbon (Pd/C) or the more active Pearlman's catalyst (Pd(OH)₂/C). mdpi.com

Catalytic Transfer Hydrogenation: A safer and often faster alternative to using hydrogen gas is catalytic transfer hydrogenation. This technique uses a hydrogen donor in solution, such as ammonium (B1175870) formate, with a palladium catalyst. This method has been shown to rapidly deprotect N-benzyl amines, often within minutes at reflux temperature.

Oxidative Cleavage: In cases where the molecule contains functional groups sensitive to reduction (e.g., alkenes, alkynes), oxidative methods can be employed. A system of potassium tert-butoxide (KOtBu) in DMSO with an oxygen atmosphere has been reported for the efficient N-debenzylation of various nitrogen heterocycles. chemistrytalk.org A key advantage is that this method is selective for N-benzyl groups and does not cleave O-benzyl ethers. chemistrytalk.org Another approach uses N-iodosuccinimide (NIS) to achieve a tunable debenzylation. google.com

Once de-benzylated, the resulting secondary amine can be reacted with a wide variety of electrophiles, such as alkyl halides, acyl chlorides, or isocyanates, to install new N-substituents.

Table 2: Selected Methods for N-Debenzylation

MethodReagentsKey FeaturesReference(s)
Catalytic HydrogenationH₂, Pd/C or Pd(OH)₂/CStandard, effective method. google.com, mdpi.com
Catalytic Transfer HydrogenationAmmonium Formate, 10% Pd-CRapid, avoids use of H₂ gas.
Oxidative CleavageKOtBu, DMSO, O₂Base-promoted, complementary to reductive methods. chemistrytalk.org
Halogen-Mediated CleavageN-Iodosuccinimide (NIS)Allows for tunable mono- or di-debenzylation. google.com

Quaternization and Other Nitrogen-Centered Transformations

The tertiary nitrogen in this compound can act as a nucleophile, reacting with alkyl halides to form a quaternary ammonium salt. This classic transformation is known as the Menshutkin reaction. pearson.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.

The rate of the Menshutkin reaction is dependent on the nature of the alkyl halide (I > Br > Cl), the solvent, and temperature. The reaction converts the neutral tertiary amine into a permanently charged quaternary ammonium cation. pearson.com These salts have distinct physical and chemical properties compared to their tertiary amine precursors. For instance, the synthesis of triethyl benzyl ammonium chloride (TEBA) from triethylamine and benzyl chloride is a classic example of this process. While generally unreactive to most electrophiles and acids, quaternary ammonium ions can be degraded by strong bases. pearson.com

Reactivity of the Cyclopropane (B1198618) Ring

The cyclopropane ring in the 3-azabicyclo[4.1.0]heptane scaffold is the focal point of its reactivity. The significant ring strain, estimated to be around 27.5 kcal/mol for an unsubstituted cyclopropane, makes the C-C bonds susceptible to cleavage under various conditions, enabling a range of synthetic transformations not accessible with more stable carbocycles. colab.ws The presence of the adjacent nitrogen atom and the benzyl group can further influence the electronic properties and, consequently, the reactivity of the three-membered ring.

Ring-opening reactions of the 3-azabicyclo[4.1.0]heptane system are a primary pathway to functionalized piperidine (B6355638) and azepane derivatives. These transformations are often initiated by the activation of the aziridine-like nitrogen, leading to the formation of a bicyclic aziridinium (B1262131) ion intermediate. researchgate.netnih.govnih.gov The subsequent nucleophilic attack proceeds with high regio- and stereoselectivity, driven by the release of ring strain. researchgate.netjove.com

The mechanism typically involves the intramolecular attack of the aziridine (B145994) nitrogen on a carbon bearing a leaving group, or external activation with an electrophile, to form a transient, highly reactive aziridinium species. researchgate.netnih.gov Nucleophiles can then attack this intermediate at either the bridgehead carbon or the adjacent carbon of the cyclopropane ring, leading to different ring-opened products. For instance, the ring expansion of a 1-azabicyclo[4.1.0]heptane tosylate with acetate (B1210297) nucleophiles has been shown to proceed in a highly regio- and stereoselective manner. researchgate.net This strategy provides an efficient route to biologically important molecules like (R)-pipecolic acid. researchgate.net

While specific mechanistic studies on this compound are not extensively documented, research on analogous systems provides significant insight. The regioselectivity of the ring-opening is a critical aspect, often dictated by the nature of the substituents and the attacking nucleophile. jove.comresearchgate.net For example, in related N-aryl aziridines, the regioselectivity of ring-opening is primarily influenced by the electronic nature of the aziridine itself.

Table 1: Examples of Regioselective Ring-Opening Reactions of Azabicyclo[4.1.0]heptane Analogs

Starting Material AnalogueReagent/NucleophileProduct TypeKey FindingsReference(s)
1-Azabicyclo[4.1.0]heptane tosylateAcetate nucleophilesSubstituted piperidineHighly regio- and stereoselective ring expansion. researchgate.net
2-(4-tosyloxybutyl)aziridineVarious nucleophilesSubstituted piperidines and azepanesFormation of a stable 1-azoniabicyclo[4.1.0]heptane tosylate intermediate, followed by regio- and stereospecific ring-expansion. nih.govjove.com
7-Tosyl-7-azabicyclo[4.1.0]heptaneGrignard reagents (in presence of Cu-catalysts)trans-2-Substituted-1-(tosylamino)cyclohexanesHighly regioselective ring opening at the more substituted carbon. ugent.be
Fused Bicyclic N-Aryl AziridinesBenzyl bromideRing-opened piperidine derivativesRegioselectivity is primarily influenced by the nature of the aziridine.

This table presents data from analogous systems to infer the potential reactivity of this compound.

The cyclopropane ring of this compound can participate in addition reactions, although these are often coupled with ring-opening. The electron-rich nature of the cyclopropane C-C bonds allows them to act as a nucleophile in reactions with strong electrophiles. Conversely, the strained ring can be attacked by nucleophiles, particularly after activation of the bicyclic system.

Electrophilic Additions: Gold(I)-catalyzed cycloisomerization of 1,6-cyclopropene-enes provides a pathway to 3-azabicyclo[4.1.0]heptane structures. acs.org This reaction proceeds through a regioselective electrophilic ring opening of the cyclopropene (B1174273) to generate an alkenyl gold carbenoid, which then undergoes intramolecular cyclopropanation. acs.org While this is a synthetic route to the scaffold, it highlights the susceptibility of related three-membered rings to electrophilic attack.

Nucleophilic Additions: Nucleophilic attack is a cornerstone of the reactivity of the 3-azabicyclo[4.1.0]heptane system, typically leading to ring-opening. The process often involves the in-situ formation of a bicyclic aziridinium ion, which is then attacked by a nucleophile. researchgate.netnih.govnih.gov The regioselectivity of this attack is a subject of detailed study. In many cases, nucleophilic attack occurs at the less sterically hindered carbon of the former cyclopropane ring. For instance, the reaction of 7-tosyl-7-azabicyclo[4.1.0]heptane with Grignard reagents in the presence of a chiral copper catalyst leads to the formation of trans-2-substituted-1-(tosylamino)cyclohexanes, indicating a nucleophilic attack at the carbon of the cyclopropane ring. ugent.be

Table 2: Examples of Addition Reactions on the Azabicyclo[4.1.0]heptane Scaffold

Reaction TypeReagent(s)Product TypeMechanistic InsightReference(s)
Nucleophilic Ring-OpeningGrignard reagents, Cu-catalysttrans-2-Substituted-1-(tosylamino)cyclohexanesNucleophilic attack on the aziridinium-like intermediate. ugent.be
Intramolecular Nucleophilic AdditionIn-situ generated nitrogen ylides3-Azabicyclo[3.1.0]hexan-2-onesA formal intramolecular nucleophilic substitution involving cyclopropene intermediates. rsc.org
Photochemical [2+1]-CycloadditionVisible light-induced nucleophilic carbenesAzabicyclo[4.1.0]heptane derivativesConcerted and highly stereospecific cycloaddition. nih.govrsc.org

This table presents data from analogous systems to infer the potential reactivity of this compound.

Regioselective and Stereospecific Modifications of the Bicyclic System

The ability to control the regioselectivity and stereochemistry of reactions involving the 3-azabicyclo[4.1.0]heptane scaffold is crucial for its application in targeted synthesis. Many of the transformations involving this system exhibit a high degree of stereocontrol.

For example, the intramolecular copper-catalyzed aziridination of sulfamates has been shown to produce aziridines that undergo subsequent ring-opening with nucleophiles in a clean SN2-type process, ensuring high regioselectivity. sigmaaldrich.com Similarly, photochemical [2+1]-cycloadditions to form azabicyclo[4.1.0]heptanes can be highly stereospecific. nih.govrsc.org The stereochemical outcome of these reactions is often dependent on the geometry of the starting materials and the reaction conditions.

The regioselectivity of ring-opening reactions is a particularly well-studied aspect. As previously mentioned, the formation of a bicyclic aziridinium ion often precedes nucleophilic attack, and the site of this attack (at the bridge or bridgehead carbon) determines the resulting product, be it a piperidine or an azepane derivative. nih.govjove.com The presence of the N-benzyl group in the target compound likely influences the stability and reactivity of the aziridinium intermediate, thereby affecting the regiochemical outcome of the ring-opening.

Strategies for Scaffold Diversification and Library Synthesis

The 3-azabicyclo[4.1.0]heptane framework is recognized as a privileged scaffold in medicinal chemistry due to its rigid, three-dimensional structure. researchgate.netresearchgate.net This makes it an excellent starting point for the synthesis of diverse compound libraries for drug discovery. acs.org Strategies for scaffold diversification often leverage the reactivity of the cyclopropane ring and the functional groups appended to the bicyclic core.

A common approach involves the synthesis of a common synthetic precursor, such as tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which can then be subjected to a series of short reaction sequences to generate a library of bifunctional derivatives. researchgate.netresearchgate.net This divergent strategy allows for the rapid generation of molecular complexity from a single, readily accessible intermediate.

Furthermore, the products of ring-opening reactions provide access to a wide range of substituted piperidines and azepanes, which are themselves important heterocyclic motifs in pharmaceuticals. nih.govjove.com By varying the nucleophile used in the ring-opening step, a diverse array of functional groups can be introduced, leading to a library of compounds with varied physicochemical properties. The development of efficient methodologies for the synthesis of such scaffolds is a key enabler for the exploration of new chemical space. researchgate.net

Therefore, it is not possible to provide a scientifically accurate article on the advanced spectroscopic characterization and structural elucidation of this compound that meets the requirements of the prompt. Generating such an article would require fabricating data, which is contrary to the principles of scientific accuracy.

For context, research articles that characterize similar azabicyclo[4.1.0]heptane derivatives provide the type of detailed data necessary for the requested analysis. For example, studies on related compounds include:

1D and 2D NMR data including proton (¹H) and carbon (¹³C) chemical shifts, and correlations from COSY, HSQC, and HMBC experiments to assign the full structure. rsc.orgrsc.org

Stereochemical analysis using NOESY to determine spatial proximity of protons and analysis of coupling constants to define the geometry of the bicyclic system. rsc.org

High-resolution mass spectrometry (HRMS) to confirm the elemental composition. rsc.orgrsc.org

Infrared (IR) spectroscopy to identify characteristic functional groups present in the molecule. rsc.orgrsc.org

However, as per the strict instructions to focus solely on this compound, the specific data for this exact compound remains unavailable for compilation into the requested article format.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Benzyl 3 Azabicyclo 4.1.0 Heptan 1 Ol and Its Derivatives

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The rigorous assessment of purity and the effective separation of stereoisomers are critical steps in the characterization of complex chiral molecules like 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol and its derivatives. The bicyclic structure, featuring multiple stereogenic centers, necessitates the use of advanced chromatographic techniques to ensure chemical and stereochemical integrity. google.com High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and their coupling with Mass Spectrometry (LC-MS) are indispensable tools for this purpose. bldpharm.combldpharm.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Purity Assessment: For assessing purity, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by hydrophobic interactions between the analyte and the stationary phase. For compounds similar in structure, such as bridged piperidine (B6355638) analogues, typical conditions involve a C18 stationary phase. nih.gov

Interactive Table: Example HPLC Conditions for Purity Analysis of Related Compounds

Parameter Condition Source
Column Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 µm) nih.gov
Mobile Phase A Acetonitrile nih.gov
Mobile Phase B 10 mM Triethylammonium acetate (B1210297) (TEAA) nih.gov
Gradient 10% to 100% A over 20 minutes nih.gov
Flow Rate 1.0 mL/min nih.gov

| Detection | UV (e.g., 225 nm or 254 nm) | thieme-connect.deuniversiteitleiden.nl |

Isomer Separation: Due to the presence of at least two stereogenic centers in the 3-azabicyclo[4.1.0]heptane core, the separation of enantiomers and diastereomers is crucial. google.com Chiral HPLC is the method of choice for this challenge. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For related bicyclic aziridines and similar structures, polysaccharide-based chiral columns are highly effective. thieme-connect.deunifi.it

Interactive Table: Chiral HPLC Conditions for Isomer Separation of Bicyclo[4.1.0]heptane Systems

Parameter Condition Source
Column ChiralCel™ OD (10 µm, 250 × 4.6 mm) thieme-connect.de
Mobile Phase Hexane-Ethanol (9:1) thieme-connect.de
Flow Rate 1.0 mL/min thieme-connect.de

| Detection | UV (225 nm) | thieme-connect.de |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. It utilizes columns packed with smaller particles (typically sub-2 µm), which allows for higher resolution, greater sensitivity, and much faster analysis times. While specific UPLC methods for this compound are not detailed in the available literature, the principles and advantages are directly applicable. bldpharm.combldpharm.com The higher efficiency of UPLC is particularly beneficial for resolving closely related impurities and for high-throughput screening of synthetic intermediates and derivatives. The solvent systems and stationary phases are often directly transferable from established HPLC methods, with adjustments made to flow rates and gradients to leverage the speed of the technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an exceptionally powerful analytical tool for the structural elucidation and purity assessment of this compound and its derivatives. bldpharm.combldpharm.com This hyphenated technique combines the superior separation capabilities of HPLC or UPLC with the sensitive and specific detection offered by mass spectrometry.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured. For this compound (Molecular Formula: C₁₃H₁₇NO), the expected molecular weight is approximately 203.28 g/mol . cymitquimica.com LC-MS analysis would typically look for the protonated molecule [M+H]⁺ at m/z ≈ 204.3 in the positive ion mode.

This technique is invaluable for:

Confirming Identity: Verifying the molecular weight of the main peak in the chromatogram.

Identifying Impurities: Detecting and identifying impurities, even at trace levels, by their mass-to-charge ratios. This is crucial for characterizing by-products from the synthesis.

Structural Elucidation: In conjunction with tandem mass spectrometry (MS/MS), LC-MS can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

Interactive Table: General LC-MS Parameters for Analysis of Related Heterocyclic Compounds

Parameter Specification Source
LC System Surveyor HPLC (or equivalent UPLC) universiteitleiden.nl
Column C18 (e.g., Gemini, 4.6 mm x 50 mm, 3 µm) universiteitleiden.nl
Buffers A: H₂O, B: Acetonitrile (MeCN), C: 1% aq. TFA or 50 mM NH₄HCO₃ universiteitleiden.nl
MS Detector Ion-trap spectrometer (e.g., Thermo Finnigan LCQ) universiteitleiden.nl

| Ionization | Electrospray Ionization (ESI), positive mode | thieme-connect.deuniversiteitleiden.nl |

Computational Chemistry and Molecular Modeling of 3 Benzyl 3 Azabicyclo 4.1.0 Heptan 1 Ol

Conformational Analysis of the Bicyclic Azabicyclo[4.1.0]heptane System

The conformational landscape of 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol is primarily dictated by the fusion of the piperidine (B6355638) and cyclopropane (B1198618) rings, along with the steric and electronic influences of the N-benzyl and C1-hydroxyl groups.

Energy Minimization and Conformational Sampling Techniques

To explore the stable conformations of this compound, a systematic conformational search is typically initiated. This process involves generating a multitude of possible three-dimensional arrangements of the atoms. Following this, energy minimization is performed using computational methods such as molecular mechanics (MM) or more accurate quantum mechanical (QM) calculations like Density Functional Theory (DFT).

Molecular mechanics force fields, such as MMFF94 or AMBER, are often employed for an initial, rapid screening of conformers. The resulting low-energy structures are then subjected to more rigorous optimization at a higher level of theory, for instance, using DFT with a suitable basis set (e.g., B3LYP/6-31G*). This hierarchical approach ensures a thorough exploration of the potential energy surface while maintaining computational feasibility. The relative energies of the optimized conformers indicate their thermodynamic stability.

Influence of the Cyclopropane Ring and Benzyl (B1604629) Substituent on Overall Conformation

The azabicyclo[4.1.0]heptane core imposes significant conformational constraints. The fusion of the cyclopropane ring to the piperidine forces the six-membered ring into a conformation that deviates from a perfect chair. It often adopts a half-chair or a distorted boat-like geometry to accommodate the fused three-membered ring.

Studies on related hindered piperidines have shown that the introduction of bulky substituents can lead to the contribution of boat or twist-boat conformations. ias.ac.in Therefore, a thorough computational analysis of this compound would likely reveal a set of low-energy conformers with varying ring puckering and substituent orientations.

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which in turn helps in predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the feasibility and regioselectivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of these orbitals can indicate the most probable sites for nucleophilic and electrophilic attack.

For this compound, the HOMO is likely to be localized on the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. The LUMO, on the other hand, would be distributed over the regions of the molecule that can best accommodate an incoming electron, potentially involving the aromatic ring or the carbon atoms adjacent to the heteroatoms. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties (Note: These are illustrative values for a molecule of this type and would need to be confirmed by specific calculations.)

Molecular OrbitalEnergy (eV)Likely Localization
HOMO-6.2Nitrogen lone pair, potentially with some delocalization into the benzyl ring
LUMO1.5Benzyl ring, C-N and C-O antibonding orbitals
HOMO-LUMO Gap7.7Indicates high kinetic stability

Reaction Mechanism Predictions and Transition State Elucidation

Quantum chemical calculations can be used to model the entire reaction coordinate for a proposed chemical transformation. This involves locating the transition state (TS), which is the highest energy point along the reaction pathway. The structure and energy of the TS provide critical information about the reaction's feasibility and rate.

For instance, in a reaction involving the nitrogen atom of this compound, such as N-alkylation, computational methods can be used to model the approach of the electrophile, the formation of the new C-N bond, and the breaking of any leaving group bonds. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the reaction kinetics. Furthermore, by comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined. These studies often involve advanced computational techniques to accurately describe the electronic changes during bond formation and cleavage. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior Analysis in Solvated Environments

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time, particularly in a biologically relevant solvated environment. nih.gov

MD simulations model the movement of every atom in the system, including the solute (this compound) and the surrounding solvent molecules (e.g., water), by solving Newton's equations of motion. These simulations can reveal how the molecule flexes, rotates, and interacts with its environment.

For this compound, an MD simulation in a water box would provide insights into:

Conformational Dynamics: How the molecule transitions between different low-energy conformations in solution.

Solvation Shell Structure: The arrangement of water molecules around the solute, particularly around the polar hydroxyl group and the nitrogen atom.

Hydrogen Bonding: The dynamics of intramolecular and intermolecular hydrogen bonds.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

ParameterValue/Description
SystemOne molecule of this compound in a cubic box of water
Force FieldAMBER or CHARMM for the solute, TIP3P or SPC/E for water
EnsembleNPT (constant number of particles, pressure, and temperature)
Temperature300 K
Pressure1 atm
Simulation Time100 ns or longer
Time Step2 fs

The results of such simulations would provide a detailed, dynamic picture of how this compound behaves in an aqueous environment, which is crucial for understanding its potential biological activity and physicochemical properties.

Ligand-Target Interaction Modeling: Principles and Energetics

The computational evaluation of this compound's interaction with biological targets provides crucial insights into its potential pharmacological activity. Through molecular modeling techniques, it is possible to predict the binding affinity and orientation of the ligand within a receptor's active site, governed by a delicate balance of various non-covalent interactions.

Molecular Docking Studies with Receptor Binding Sites

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound, docking studies would simulate its interaction with the binding pockets of various receptors. While specific docking studies on this exact molecule are not widely published, the principles of its interaction can be inferred from its structural features and studies on analogous compounds.

The molecule possesses several key features that dictate its docking behavior: a rigid bicyclic core, a tertiary amine, a hydroxyl group, and an aromatic benzyl group. These functional groups allow for a range of interactions with a protein binding site. The predicted binding energy, typically expressed in kcal/mol, quantifies the stability of the ligand-receptor complex. Lower binding energies suggest a more stable interaction.

Computational properties of the molecule, which are essential inputs for docking simulations, provide a preliminary assessment of its drug-like characteristics.

Table 1: Calculated Physicochemical Properties of this compound

Property Value Significance in Docking
Molecular Weight 217.31 g/mol cymitquimica.com Influences diffusion and fit within the binding pocket.
LogP 1.8909 chemscene.com Indicates moderate lipophilicity, affecting passage through membranes and hydrophobic interactions.
Hydrogen Bond Donors 1 chemscene.com The hydroxyl (-OH) group can donate a hydrogen bond to an acceptor residue.
Hydrogen Bond Acceptors 2 chemscene.com The nitrogen atom and the oxygen of the hydroxyl group can accept hydrogen bonds.
Rotatable Bonds 3 chemscene.com Allows for conformational flexibility to achieve an optimal fit in the binding site.

This data is generated from computational models and provides a theoretical basis for interaction studies.

Analysis of Hydrogen Bonding, Hydrophobic, and π-Stacking Interactions

The stability of the ligand-receptor complex is determined by the sum of several non-covalent interactions. For this compound, the key interactions are:

Hydrogen Bonding: The primary hydrogen bond donor is the hydroxyl (-OH) group. This group can form a strong, directional interaction with acceptor residues in the receptor, such as aspartate, glutamate, or the carbonyl oxygen of the protein backbone. The nitrogen atom of the azabicyclo ring and the oxygen atom can also act as hydrogen bond acceptors. Hydrogen bonds are critical for anchoring the ligand in a specific orientation within the binding site. nih.govucl.ac.uk

Hydrophobic Interactions: The cyclohexyl portion of the bicyclic system and the phenyl ring of the benzyl group are nonpolar and favor interactions with hydrophobic amino acid residues like leucine, isoleucine, valine, and phenylalanine. These interactions are driven by the displacement of water molecules from the binding pocket, leading to an increase in entropy and a more stable complex.

π-Stacking Interactions: The aromatic phenyl ring of the benzyl group can engage in π-π stacking or π-cation interactions. nih.gov π-π stacking involves face-to-face or edge-to-face interactions with the aromatic rings of residues like phenylalanine, tyrosine, or tryptophan. A π-cation interaction can occur between the electron-rich phenyl ring and a positively charged residue such as lysine (B10760008) or arginine. These interactions contribute significantly to the binding affinity. Studies on N-benzyl substituted phenethylamines have shown that the nature of the benzyl group directly influences receptor affinity and functional activity. nih.gov

Table 2: Potential Interactions of Functional Moieties in this compound

Functional Moiety Potential Interaction Type Interacting Receptor Residues (Examples)
Benzyl Group (Phenyl Ring) π-π Stacking, Hydrophobic Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Hydroxyl Group (-OH) Hydrogen Bond (Donor/Acceptor) Aspartate (Asp), Serine (Ser), Histidine (His)
Azabicyclo Core (Aliphatic) Hydrophobic, van der Waals Leucine (Leu), Valine (Val), Alanine (Ala)

Influence of Nitrogen Atom Position and Bicyclic Rigidity on Interaction Principles

The specific structure of the 3-azabicyclo[4.1.0]heptane core is a critical determinant of its binding properties.

Bicyclic Rigidity: Unlike flexible aliphatic chains, the fused ring system of the azabicyclo[4.1.0]heptane scaffold significantly restricts the conformational freedom of the molecule. mykhailiukchem.org This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The fixed spatial arrangement of the functional groups (the nitrogen, the benzyl group, and the hydroxyl group) presents a well-defined pharmacophore to the receptor. The synthesis of related azabicyclo[4.1.0]heptane frameworks has been a subject of interest, highlighting the value of this rigid scaffold in creating structurally complex molecules. nih.govchemrxiv.orgrsc.org

Influence of Nitrogen Atom Position: The position of the nitrogen atom at the 3-position is crucial. As a tertiary amine, it is typically protonated at physiological pH, allowing for a strong ionic interaction with an anionic residue (e.g., aspartate) in a receptor binding site. This interaction often serves as a primary anchor point for many ligands. Furthermore, the stereochemistry around the nitrogen atom and the geometry of the bicyclic system create a specific three-dimensional shape that must be complementary to the topology of the receptor pocket. The energy barrier to nitrogen inversion in such bicyclic systems can be significant, meaning the molecule maintains a more stable conformation. nih.gov This conformational stability, enforced by the bicyclic structure, ensures a more predictable and potentially more potent interaction with a target protein. nih.gov

Exploration of Biological Interactions and Mechanistic Insights of Azabicyclo 4.1.0 Heptane Scaffolds

Principles of Target Engagement by Conformationally Restricted Analogues

The introduction of conformational constraints into a ligand is a powerful strategy in drug design. By reducing the number of accessible conformations, the entropic penalty of binding to a biological target is minimized, which can lead to enhanced binding affinity and selectivity. unife.it For flexible molecules, a significant portion of the binding energy is consumed to "freeze" the molecule in the correct bioactive conformation upon interaction with a receptor. Conformationally restricted analogues, such as those built on the azabicyclo[4.1.0]heptane scaffold, pre-organize the key pharmacophoric elements in a specific spatial orientation that ideally matches the binding site. unife.it

This principle is exemplified by the development of ligands for various receptors where rigid bicyclic scaffolds have been employed to mimic the putative bioactive conformation of more flexible endogenous or synthetic ligands. For instance, the replacement of a flexible piperidine (B6355638) ring with a more rigid bridged system like a 2-azanorbornane or a quinuclidine (B89598) has been shown to maintain or even improve receptor affinity, suggesting that the constrained conformation is favorable for binding. nih.gov The rigid framework of azabicyclo[4.1.0]heptane and similar structures orients substituents in well-defined vectors, which can lead to more specific and higher-affinity interactions with the target protein. unife.it This approach has been instrumental in the discovery of selective ligands for complex targets like G-protein coupled receptors (GPCRs) and transporters. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Azabicyclo[4.1.0]heptane Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a ligand with its biological target. For azabicyclo[4.1.0]heptane derivatives, SAR studies have provided valuable insights into how modifications to the scaffold affect receptor recognition and biological activity.

Impact of Substitution Patterns on Receptor Recognition and Interaction Modes

The substitution pattern on the azabicyclo[4.1.0]heptane ring system significantly influences receptor affinity and selectivity. Research on a series of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanes as triple reuptake inhibitors for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters has demonstrated the importance of substituents at the 1- and 6-positions. nih.govresearchgate.net The introduction of an aryl moiety at the 6-position and an alkoxyalkyl group at the 1-position was found to be critical for potent inhibition of all three transporters. researchgate.net Further exploration by introducing an additional aryl group allowed for the "titration" of the SERT/NET/DAT activity ratio, highlighting the sensitivity of receptor interaction to the substitution pattern. researchgate.net

In a different context, studies on bicyclo[3.1.0]hexane-based nucleosides as adenosine (B11128) A3 receptor ligands showed that substituents at various positions of the purine (B94841) ring and the bicyclic sugar moiety dramatically impact affinity and selectivity. mdpi.com For example, a chloro substituent at the 6-position of the purine led to a loss of affinity, while an amino group at the same position significantly increased A3 receptor affinity. mdpi.com This underscores the principle that even minor modifications to the substitution pattern can drastically alter the interaction with the target receptor.

The following interactive table summarizes key SAR findings for various azabicyclic scaffolds.

Stereochemical Considerations in Biological Recognition Processes

Biological systems are inherently chiral, and as such, the stereochemistry of a ligand is often a critical determinant of its biological activity. The azabicyclo[4.1.0]heptane scaffold possesses at least two stereogenic centers at positions 1 and 6, leading to the existence of enantiomers and diastereomers. google.com It is well-established that the biological activity can vary significantly between different stereoisomers of a given molecule. google.com182.160.97

For instance, in the development of azabicyclo[4.1.0]heptane-derived triple reuptake inhibitors, the relative "cis" or "trans" disposition of the substituents on the cyclopropane (B1198618) ring has a profound impact on activity. google.com Similarly, in the synthesis of 2-oxabicyclo[4.1.0]heptane nucleosides, the stereochemistry at the anomeric center and the relationship between the nucleobase and substituents on the bicyclic ring are crucial for molecular recognition. researchgate.net The use of chiral precursors, such as enantiomerically pure 2-azabicyclo[2.2.1]hept-5-en-3-one, allows for the synthesis of stereochemically unambiguous derivatives, which is essential for elucidating the precise stereochemical requirements for receptor binding. nih.gov The stereospecificity of interactions is a fundamental principle in molecular recognition, and controlling the stereochemistry of azabicyclo[4.1.0]heptane derivatives is key to developing potent and selective ligands. nih.govunifi.it

Mechanistic Investigations of Modulatory Activities of Related Compounds

Understanding the mechanism by which a compound exerts its biological effect is fundamental to drug discovery. For azabicyclo[4.1.0]heptane derivatives and their analogues, mechanistic studies often involve receptor binding assays and enzyme inhibition studies.

Receptor Binding Studies (e.g., affinity, selectivity) for Analogous Azabicyclic Structures

Receptor binding assays are used to determine the affinity (often expressed as Ki or IC50) of a compound for its target and its selectivity for that target over others. sigmaaldrich.com A series of N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3α-yl)carbamates, which are structurally related to the azabicyclo[4.1.0]heptane scaffold, were evaluated for their affinity for sigma (σ1 and σ2) and serotonin (5-HT3 and 5-HT4) receptors. researchgate.net These studies identified compounds with high affinity and moderate selectivity for σ1 receptors, demonstrating the utility of the bicyclic scaffold in targeting specific receptor subtypes. researchgate.net

In another example, bridged piperidine analogues were synthesized and evaluated as P2Y14 receptor antagonists. nih.govunipd.it These studies revealed that replacing a flexible piperidine with a conformationally constrained bicyclic system could maintain high receptor affinity. nih.gov The data from these binding studies are critical for building SAR models and for selecting promising candidates for further development.

The following interactive table presents receptor binding data for selected azabicyclic compounds.

Enzyme Inhibition Mechanisms of Related Azabicyclic Compounds

The rigid bicyclo[4.1.0]heptane framework is also a valuable template for designing enzyme inhibitors. The conformationally restricted nature of the scaffold allows for the precise positioning of functional groups to interact with the active site of an enzyme. Enzyme inhibition can occur through various mechanisms, including competitive inhibition, where the inhibitor competes with the substrate for the active site, and non-competitive inhibition, where the inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its efficiency. khanacademy.orgyoutube.comyoutube.com

For example, the bicyclo[4.1.0]heptane scaffold has been used to create potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. Modifications to the cyclopropane ring of these inhibitors significantly influenced their potency and selectivity, highlighting the crucial role of the bicyclic core in molecular recognition by the enzyme. While many natural products act as enzyme inhibitors for conditions like diabetes by targeting enzymes such as α-amylase and α-glucosidase, the specific mechanisms often involve non-competitive inhibition where the inhibitor binds to a site other than the active site, altering the enzyme's catalytic efficiency. nih.govnih.gov Although detailed mechanistic studies on 3-benzyl-3-azabicyclo[4.1.0]heptan-1-ol as an enzyme inhibitor are not widely reported, the principles derived from related azabicyclic compounds suggest that this scaffold has the potential to be tailored for specific enzyme inhibition.

Cellular Interaction Studies at a Mechanistic Level (e.g., cell cycle dynamics modulation)

No published studies were identified that specifically investigate the effects of this compound on cellular interaction at a mechanistic level, including any potential modulation of cell cycle dynamics. While small molecules can influence the cell cycle, there is no evidence to suggest that this particular compound has been evaluated for such activity. General studies on other unrelated compounds have shown that small molecule inhibitors can affect cyclin-dependent kinases (CDKs) and other cell cycle checkpoints, but no such data exists for the azabicyclo[4.1.0]heptane scaffold in this context.

Application of this compound as a Chemical Probe for Elucidating Biological Pathways

There is no available research indicating that this compound has been utilized as a chemical probe to elucidate any biological pathways. The development of a chemical probe requires extensive characterization of its selectivity, potency, and mechanism of action, none of which is publicly documented for this compound. While bicyclic scaffolds, in general, are considered valuable frameworks in drug discovery and for creating chemical probes, the specific application of this compound for such purposes has not been reported. cdc.govnih.govrsc.org

Future Research Directions and Advanced Applications in Chemical Biology

Development of Highly Efficient Asymmetric Synthetic Routes for Enantiopure 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol

While methods for synthesizing azabicyclo[4.1.0]heptane systems exist, a primary future challenge lies in the development of highly efficient and stereocontrolled routes to produce enantiomerically pure forms of this compound. acs.orgnih.govrsc.org Access to single enantiomers is critical in medicinal chemistry and chemical biology, as different stereoisomers often exhibit distinct biological activities and pharmacokinetic profiles.

Future research will likely focus on several key strategies:

Catalytic Asymmetric Cyclopropanation: The development of novel chiral catalysts is paramount. youtube.com Transition-metal catalysis, employing metals such as gold, rhodium, or iridium, has shown promise in related cycloisomerization and cyclopropanation reactions. acs.orgnih.govlookchem.com Research into chiral ligands that can effectively control the stereochemical outcome of the cyclopropanation step is a crucial avenue. researchgate.net For instance, gold(I)-catalyzed cycloisomerization of specific 1,6-enynes provides a powerful method for accessing the 3-azabicyclo[4.1.0]heptane core, and the development of chiral versions of these catalysts is a logical next step. researchgate.netacs.org

Dynamic Kinetic Resolution (DKR): Combining enzymatic resolution with metal-catalyzed racemization of a chiral alcohol precursor represents a powerful strategy. mdpi.com A potential route could involve the DKR of a racemic alcohol intermediate, using a lipase (B570770) to selectively acylate one enantiomer while a ruthenium or iridium catalyst racemizes the remaining alcohol, theoretically allowing for a 100% yield of a single enantiomer product. liverpool.ac.uk

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from nature, such as amino acids or carbohydrates, can provide a reliable method for producing specific stereoisomers. nih.gov For example, a synthetic sequence starting from a chiral amino alcohol could be devised to construct the bicyclic system with predetermined stereochemistry.

Table 1: Comparison of Potential Asymmetric Synthetic Strategies

Strategy Potential Catalysts/Reagents Key Advantages Research Challenges
Catalytic Asymmetric Cycloisomerization Chiral Gold(I) complexes, Rhodium(II) carboxylates, Iridium-phosphine complexes High atom economy, direct formation of the bicyclic core. acs.orglookchem.com Development of ligands for high enantioselectivity; substrate scope limitations. bohrium.com
Asymmetric Transfer Hydrogenation Chiral Ru(II) or Rh(III) complexes with chiral diamine/diphosphine ligands Avoids use of H₂ gas, mild reaction conditions. Synthesis of suitable prochiral ketone precursor required.
Dynamic Kinetic Resolution (DKR) Lipase (e.g., CAL-B) + Racemization catalyst (e.g., Ru, V, Fe complexes) High theoretical yield of a single enantiomer. mdpi.com Catalyst compatibility, optimization of reaction conditions. mdpi.com

| Chiral Pool Synthesis | L-serine, D-threonine, or other chiral precursors | Absolute stereochemistry is pre-defined. nih.gov | Potentially longer synthetic routes, less flexibility in accessing different isomers. |

Design and Synthesis of Novel Conformationally Constrained Analogues for Structure-Based Drug Design Initiatives

The rigid 3-azabicyclo[4.1.0]heptane scaffold is an ideal starting point for creating conformationally restricted analogues of biologically active molecules. d-nb.inforesearchgate.net By locking flexible pharmacophores into a specific bioactive conformation, it is possible to enhance binding affinity, improve selectivity, and increase metabolic stability. d-nb.inforesearchgate.net Structure-based drug design (SBDD), which utilizes the three-dimensional structure of a biological target, can guide the rational design of these analogues. researchgate.netwustl.edunih.govnih.gov

Future research in this area will involve:

Scaffold Hopping and Bioisosteric Replacement: Using the this compound core to replace more flexible structural motifs in known drugs. nih.govbiosolveit.de For example, it could serve as a constrained mimetic of piperidine (B6355638) or other cyclic amines found in many CNS-active agents. acs.orgnih.gov

Functionalization for Target Engagement: Synthesizing libraries of derivatives by modifying the benzyl (B1604629) and hydroxyl groups. The N-benzyl group can be replaced with other aromatic or heterocyclic moieties to explore interactions with specific pockets in a target protein. The C1-hydroxyl group provides a handle for introducing hydrogen bond donors/acceptors or for linking to other fragments. researchgate.netresearchgate.net

Elucidation of Bioactive Conformations: The rigidity of the scaffold helps in determining the precise three-dimensional arrangement of functional groups required for biological activity, providing valuable data for refining pharmacophore models. acs.org

Table 2: Strategies for Analogue Design based on the Azabicyclo[4.1.0]heptane Scaffold

Design Strategy Rationale Example Modification on this compound Desired Outcome
Conformational Constraint Pre-organize pharmacophoric elements into a bioactive conformation to reduce the entropic penalty of binding. d-nb.info Use the rigid bicyclic core to mimic the bound conformation of a flexible drug molecule. Increased binding affinity and selectivity. d-nb.info
Structure-Based Drug Design (SBDD) Utilize target protein structural data (X-ray, NMR) to design ligands with optimal interactions. nih.gov Replace the N-benzyl group with a moiety that fits a known hydrophobic pocket in the target. Improved potency and target-specific interactions. researchgate.net
Scaffold Decoration Explore the chemical space around the core scaffold to identify new interactions with the target. researchgate.net Convert the C1-hydroxyl to esters, ethers, or amides to probe for additional hydrogen bonding or hydrophobic contacts. Enhanced structure-activity relationship (SAR) understanding.

| Bioisosteric Replacement | Substitute functional groups with others that have similar physical or chemical properties to improve pharmacokinetics. | Replace the phenyl ring of the benzyl group with a bioisosteric heterocycle like pyridine (B92270) or thiophene. | Modulated solubility, metabolic stability, or target interactions. |

Integration into Complex Molecular Architectures for Advanced Chemical Probes and Biosensors

The unique topology of this compound makes it an attractive building block for more complex molecular systems, such as chemical probes and biosensors. nih.gov These tools are essential for studying biological processes within living cells with high spatial and temporal resolution.

Future directions include:

Fluorescent Probes: The C1-hydroxyl group can be used as a chemical handle to attach fluorophores. A probe designed around this scaffold could be targeted to a specific enzyme or receptor, with changes in the fluorescence signal upon binding, allowing for visualization of the target's location and activity in cells.

Affinity-Based Probes: The scaffold can be incorporated into molecules designed for affinity chromatography or activity-based protein profiling (ABPP). By immobilizing a derivative onto a solid support, it could be used to isolate and identify its binding partners from a complex biological lysate.

Biosensor Scaffolding: Genetically encoded biosensors often rely on protein scaffolds that change conformation upon binding an analyte. nih.gov Synthetic scaffolds like the azabicyclo[4.1.0]heptane core could be integrated into novel semi-synthetic biosensors, where the rigid framework controls the positioning of reporter elements (e.g., FRET pairs) to signal a binding event.

Table 3: Potential Functionalization for Chemical Probe Development

Probe Type Functional Group to Add Position of Attachment Principle of Operation
Fluorescent Probe Dansyl chloride, Fluorescein, Rhodamine C1-hydroxyl (via ester/ether linkage) Binding to the target protein alters the local environment of the fluorophore, causing a change in fluorescence intensity or wavelength.
Biotinylated Affinity Probe Biotin (B1667282) C1-hydroxyl or para-position of the benzyl ring The high affinity of biotin for streptavidin allows for the capture and pull-down of target proteins for identification by mass spectrometry.
Photo-affinity Label Benzophenone, Aryl azide para-position of the benzyl ring Upon UV irradiation, a reactive species is generated that covalently crosslinks the probe to its binding partner, enabling target identification.

| Click Chemistry Handle | Alkyne or Azide group | C1-hydroxyl or N-debenzylated amine | Allows for facile and specific post-synthesis conjugation to a reporter tag (e.g., a fluorophore) using bio-orthogonal click chemistry. |

Elucidation of Novel Biological Mechanisms Mediated by Azabicyclic Scaffolds through Chemical Biology Approaches

The 3-azabicyclo[4.1.0]heptane scaffold and its derivatives represent a class of sp³-rich, three-dimensional structures that are underrepresented in typical screening libraries. researchgate.net This structural novelty makes them excellent candidates for discovering and elucidating new biological mechanisms.

Chemical biology approaches could include:

Phenotypic Screening: Screening a library of diverse 3-azabicyclo[4.1.0]heptane derivatives in cell-based assays to identify compounds that induce an interesting biological phenotype (e.g., inhibition of cancer cell proliferation, modulation of neuronal activity).

Target Identification: For any "hit" compounds identified through phenotypic screening, subsequent studies using affinity chromatography, proteomics, or genetic approaches would be conducted to identify the specific protein target responsible for the observed effect.

Pathway Modulation: Derivatives of this compound could be designed to mimic endogenous ligands or to disrupt protein-protein interactions that are difficult to target with traditional small molecules. Their rigid structure may allow them to bind to shallow or unconventional binding sites. umich.edu Azabicyclic scaffolds have been explored as ligands for dopamine (B1211576) receptors and as potential inhibitors of various enzymes, indicating their potential to modulate key signaling pathways. dntb.gov.uanih.gov

Computational Design and Predictive Modeling of Functionalized Azabicyclo[4.1.0]heptane Derivatives with Tuned Interaction Profiles

Computational chemistry and predictive modeling are indispensable tools for accelerating the drug discovery and chemical biology research cycle. nih.gov These methods can guide the synthesis of new derivatives by predicting their properties and interactions before they are made, saving significant time and resources. pharmajen.comcas.org

Future research will heavily leverage:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to accurately model the three-dimensional structure and electronic properties of the scaffold and its derivatives, providing insights into their conformational preferences and reactivity.

Molecular Docking and Dynamics: These simulations can predict how different analogues will bind to a target protein, estimate their binding affinity, and reveal key intermolecular interactions. nih.gov This information is crucial for structure-based design.

Predictive ADME/Tox Modeling: Machine learning and physiologically-based pharmacokinetic (PBPK) models can forecast the absorption, distribution, metabolism, excretion, and potential toxicity of new analogues. colab.wsnih.govnih.gov This allows chemists to prioritize compounds with more drug-like properties early in the design process. By building predictive models, researchers can filter vast virtual libraries of potential derivatives to identify candidates with the highest probability of success. pharmajen.com

Table 4: Application of Computational Methods in Azabicyclo[4.1.0]heptane Research

Computational Method Application Information Gained Impact on Research
Density Functional Theory (DFT) Calculation of stable conformers, reaction energetics, and electronic properties. Accurate 3D structures, preferred stereochemistry, reactivity of different positions on the scaffold. Guides synthetic route design and explains observed reactivity.
Molecular Docking Predicting the binding mode of a ligand within a protein's active site. Identification of key hydrogen bonds, hydrophobic interactions, and steric clashes. Prioritizes compounds for synthesis and testing; rationalizes SAR data.
Molecular Dynamics (MD) Simulation Simulating the movement of the ligand-protein complex over time. Information on binding stability, conformational changes upon binding, and the role of water molecules. Refines understanding of the binding mechanism and provides insights for affinity optimization.
Quantitative Structure-Activity Relationship (QSAR) Building statistical models that correlate chemical structure with biological activity. Predictive models to estimate the activity of unsynthesized compounds. Efficiently screens virtual libraries to focus synthetic efforts on the most promising candidates.

| Physiologically-Based Pharmacokinetic (PBPK) Modeling | Simulating the pharmacokinetic profile of a compound in a whole-body system. nih.gov | Prediction of human pharmacokinetics, potential for drug-drug interactions. colab.ws | Informs lead optimization and aids in the translation from preclinical to clinical studies. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol, and how can reaction conditions be optimized?

  • Methodology : Begin with a bicyclic precursor (e.g., cyclohexanone derivatives) and employ cyclization via triflic acid-mediated ring closure, followed by benzyl group introduction using alkylation or reductive amination. Hydrogenation steps may be required to stabilize the bicyclic core. Optimize temperature (e.g., 0–60°C for cyclization) and solvent polarity (e.g., dichloromethane for non-polar intermediates) to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) and validate yields using gravimetric analysis .
  • Key Considerations : Monitor reaction progress with TLC and adjust stoichiometry of benzylating agents (e.g., benzyl bromide) to avoid over-alkylation.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodology : Use 1H/13C NMR to identify proton environments (e.g., bicyclic bridgehead protons at δ 3.1–3.5 ppm) and carbon hybridization. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C13H17NO). For stereochemical confirmation, X-ray crystallography is recommended, as demonstrated for structurally similar 3-azabicyclo[3.1.1]heptan-6-one derivatives .
  • Validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities.

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via HPLC. Use stabilizers like BHT (0.1% w/w) if free-radical degradation is observed .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

  • Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during bicyclic core formation or use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Resolve racemic mixtures via chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution .
  • Data Interpretation : Compare optical rotation ([α]D) with literature values for related azabicyclic compounds to confirm enantiomeric excess.

Q. How should researchers resolve contradictions between experimental and computational spectral data?

  • Methodology : Re-examine solvent effects (e.g., chloroform vs. DMSO-d6 in NMR) and conformational flexibility (e.g., chair vs. boat bicyclic conformers). Use dynamic NMR to detect slow interconversions. For mass spectrometry, verify ionization efficiency (e.g., ESI vs. EI modes) and adduct formation .
  • Case Study : Discrepancies in bridgehead proton coupling constants may arise from unaccounted van der Waals strain—reoptimize computational models with dispersion-corrected DFT (e.g., B3LYP-D3) .

Q. What computational approaches support the design of derivatives based on this compound?

  • Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinity for target receptors (e.g., GPCRs). Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity. Validate predictions via synthesis and in vitro assays .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere).
  • Step 2 : Cross-validate using orthogonal techniques (e.g., IR for functional groups if NMR is ambiguous).
  • Step 3 : Apply statistical tools (e.g., principal component analysis) to identify outlier data points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.